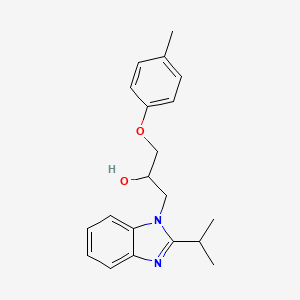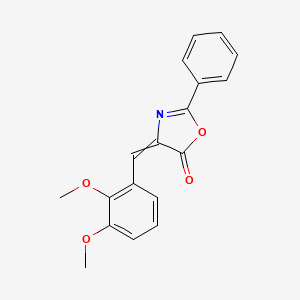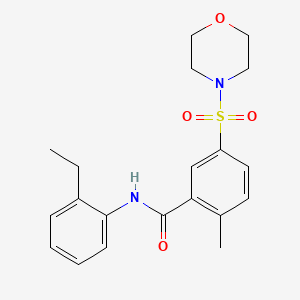![molecular formula C18H18ClNO4S2 B5041123 [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate](/img/structure/B5041123.png)
[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a chlorobenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the chloroacetylation of S-proline, followed by amidation of its carboxylate group . The methoxy group is introduced through a methoxylation reaction, and the final step involves the sulfonation of the aromatic ring with chlorobenzenesulfonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The chlorine atom in the chlorobenzenesulfonate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxy radicals, while substitution reactions can produce various substituted benzenesulfonates .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the effects of sulfonate and pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine
Its structural features make it a candidate for drug development, particularly in the design of new therapeutic agents .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The pyrrolidine ring can interact with proteins and enzymes, while the sulfonate group can form strong ionic bonds with various biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate: Similar in structure but with a morpholine ring instead of pyrrolidine.
2-[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenoxy]acetamide: Similar but with an acetamide group.
Uniqueness
The uniqueness of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate lies in its combination of functional groups, which provide a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S2/c1-23-17-12-13(18(25)20-10-2-3-11-20)4-9-16(17)24-26(21,22)15-7-5-14(19)6-8-15/h4-9,12H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGYOQGJNYZPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5041044.png)
![N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5041045.png)

![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5041057.png)
![N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE](/img/structure/B5041072.png)

![3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5041080.png)

![1-(2-chlorobenzyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5041088.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5041098.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B5041116.png)
![2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5041126.png)
![3-({1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5041129.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-difluorobenzamide](/img/structure/B5041132.png)
